N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide is an organic compound with the molecular formula C27H30N2O5 It is known for its complex structure, which includes benzyloxy and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)aniline with 3,4-dimethoxyphenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]succinamide
- N-[4-(benzyloxy)phenyl]glycinamide
- N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochloride
Uniqueness
N-[4-(benzyloxy)phenyl]-N’-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide stands out due to its unique combination of benzyloxy and dimethoxyphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C27H30N2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylmethoxyphenyl)butanediamide |
InChI |
InChI=1S/C27H30N2O5/c1-32-24-13-8-20(18-25(24)33-2)16-17-28-26(30)14-15-27(31)29-22-9-11-23(12-10-22)34-19-21-6-4-3-5-7-21/h3-13,18H,14-17,19H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
QINMLLLNNZJLAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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